

Cephapirin Lactone: A Technical Deep Dive into its Discovery and Scientific History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cephapirin lactone*

Cat. No.: B1668396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin, a first-generation cephalosporin antibiotic, has been a subject of extensive research due to its therapeutic importance in both human and veterinary medicine.^{[1][2]} The degradation of cephapirin is a critical aspect of its pharmacology and toxicology, leading to the formation of various metabolites and degradants. Among these, **cephapirin lactone** has been identified as a significant product of cephapirin's metabolic pathway. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into **cephapirin lactone**. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

Discovery and Historical Context

The history of **cephapirin lactone** is intrinsically linked to the broader history of cephalosporin antibiotics. The discovery of cephalosporins dates back to 1945 by Giuseppe Brotzu, with the first commercial cephalosporin being sold in 1964.^[3] Cephapirin itself is a semi-synthetic derivative of 7-aminocephalosporanic acid (7-ACA).^[4]

The identification of **cephapirin lactone** emerged from studies investigating the metabolism and degradation of cephapirin. Early research focused on the primary metabolite, desacetylcephapirin, which forms through the hydrolysis of the acetyl group at the C-3 position of the cephem nucleus.^[5] Subsequent, more detailed analytical studies, particularly those

employing advanced spectrometric techniques, led to the discovery of **cephapirin lactone** as a further degradation product.

Cephapirin lactone was identified as a metabolite and degradant of cephapirin in bovine milk following the administration of the parent drug. Its formation is understood to occur via the intramolecular cyclization of desacetylcephapirin. This lactonization is a recognized reaction pathway for cephalosporin derivatives with a 3-hydroxymethyl group.

Physicochemical Properties

A summary of the key physicochemical properties of **cephapirin lactone** is presented in the table below.

Property	Value	Reference
Chemical Formula	$C_{15}H_{13}N_3O_4S_2$	
Molecular Weight	363.41 g/mol	
CAS Number	60517-75-1	
IUPAC Name	(6R,7R)-7-[2-(pyridin-4-ylsulfanyl)acetamido]-3,4,7,8-tetrahydro-2H-furo[3,4-e]thiazine-1,8-dione	

Formation of Cephapirin Lactone: The Degradation Pathway

Cephapirin undergoes a two-step degradation process to form **cephapirin lactone**. The initial step is the hydrolysis of the acetyl group at the C-3 position, catalyzed by esterases or occurring spontaneously, to yield desacetylcephapirin. This metabolite is then capable of undergoing an intramolecular cyclization, where the hydroxyl group at the C-3' position attacks the carboxyl group at the C-4 position, forming a stable five-membered lactone ring and eliminating a molecule of water.

[Click to download full resolution via product page](#)

Cephapirin Degradation Pathway

Experimental Protocols

Synthesis of Cephapirin Lactone (Conceptual)

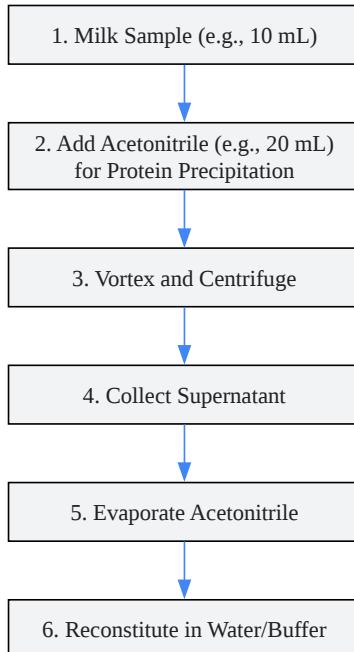
While a specific, detailed protocol for the high-yield synthesis of **cephapirin lactone** is not readily available in the public domain, a conceptual two-step synthesis can be proposed based on established cephalosporin chemistry.

Step 1: Synthesis of Desacetylcephapirin

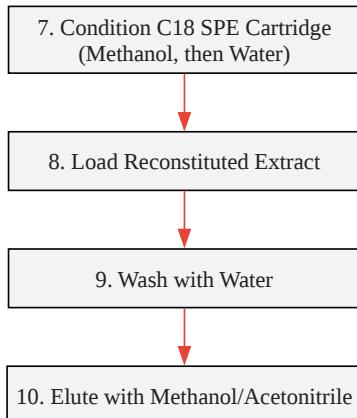
Desacetylcephapirin can be prepared by the controlled hydrolysis of cephapirin. A published method involves the incubation of cephapirin in bovine milk or serum at 37°C, which leverages the esterase activity present in these biological fluids.

- Materials: Cephapirin sodium, sterile bovine milk or serum, phosphate buffer (pH 7.4), incubator.
- Procedure:
 - Dissolve cephapirin sodium in sterile phosphate buffer.
 - Add the cephapirin solution to pre-warmed sterile bovine milk or serum to a final concentration of 1 mg/mL.
 - Incubate the mixture at 37°C.
 - Monitor the conversion of cephapirin to desacetylcephapirin using HPLC-UV.
 - Once the conversion is maximized, purify desacetylcephapirin from the mixture using preparative chromatography.

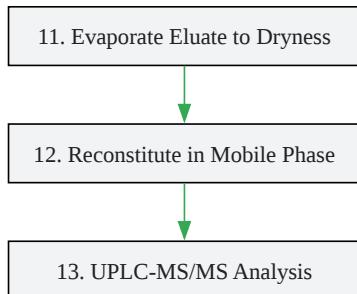
Step 2: Intramolecular Cyclization to **Cephapirin Lactone**


The lactonization of desacetylcephapirin can be induced under acidic or thermal conditions.

- Materials: Purified desacetylcephapirin, acidic catalyst (e.g., p-toluenesulfonic acid), aprotic solvent (e.g., toluene), Dean-Stark apparatus.
- Procedure:
 - Dissolve desacetylcephapirin in toluene.
 - Add a catalytic amount of p-toluenesulfonic acid.
 - Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction mixture, neutralize the acid, and purify **cephapirin lactone** by column chromatography.


Extraction of Cephapirin and its Metabolites from Bovine Milk

The following protocol is a composite of methods described for the extraction of cephapirin and its degradation products from bovine milk for LC-MS analysis.


Sample Preparation and Extraction

Solid-Phase Extraction (SPE) Cleanup

Analysis

[Click to download full resolution via product page](#)Extraction Workflow for **Cephapirin Lactone**

- Materials: Bovine milk sample, acetonitrile, phosphate buffer (pH 8.5, 50mM), C18 solid-phase extraction (SPE) cartridges, methanol, UPLC-MS/MS system.
- Procedure:
 - To 10 mL of milk, add 20 mL of acetonitrile to precipitate proteins.
 - Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
 - Carefully collect the supernatant.
 - Evaporate the acetonitrile from the supernatant under a stream of nitrogen or using a rotary evaporator.
 - Reconstitute the remaining aqueous extract in a suitable buffer, such as 50mM phosphate buffer (pH 8.5).
 - Condition a C18 SPE cartridge by washing with methanol followed by water.
 - Load the reconstituted extract onto the SPE cartridge.
 - Wash the cartridge with water to remove polar interferences.
 - Elute the analytes with methanol or an acetonitrile/methanol mixture.
 - Evaporate the eluate to dryness.
 - Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following is a representative UPLC-MS/MS method for the analysis of cephapirin and its metabolites, including **cephapirin lactone**.

Parameter	Condition
UPLC System	Agilent 1290 UPLC or equivalent
Column	Zorbax Extend C18, 4.6 x 50 mm, 5 μ m
Column Temperature	40°C
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in methanol or acetonitrile
Gradient	Optimized for separation of cephapirin and its metabolites
Flow Rate	0.5 mL/min
Injection Volume	10 μ L
Mass Spectrometer	Agilent 6490 Triple Quadrupole or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions (Conceptual for **Cephapirin Lactone**):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Cephapirin	424.0	292.0 (Quantifier), 320.0 (Qualifier)
Desacetylcephapirin	382.0	To be determined
Cephapirin Lactone	364.0	To be determined

Note: Specific product ions for desacetylcephapirin and **cephapirin lactone** would need to be determined through infusion experiments.

Quantitative Data

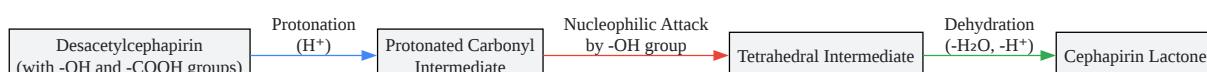
Kinetics of Formation and Stability

Quantitative data on the specific kinetics of **cephapirin lactone** formation from desacetylcephapirin are not extensively reported in the literature. However, general principles of lactonization suggest that the reaction is favored under acidic conditions, which protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group. The stability of cephapirin itself is known to be pH and temperature-dependent, with degradation occurring more rapidly in alkaline and strongly acidic conditions, and at elevated temperatures. It is reasonable to infer that the stability of **cephapirin lactone** would also be influenced by these factors, with hydrolysis of the lactone ring being favored under basic conditions.

Antimicrobial Activity

There is a lack of specific data on the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of purified **cephapirin lactone**. However, the formation of the lactone ring involves the modification of the C-3 position of the cephem nucleus, which is known to influence the pharmacokinetic and pharmacodynamic properties of cephalosporins. The parent compound, cephapirin, and its primary metabolite, desacetylcephapirin, exhibit antimicrobial activity. Given the significant structural change, it is plausible that **cephapirin lactone** has reduced or no antimicrobial activity, but this requires experimental verification.

MIC Values for Cephapirin and Desacetylcephapirin:


Organism	Cephapirin MIC ₉₀ (μ g/mL)	Desacetylcephapirin MIC (μ g/mL)	Reference
Staphylococcus aureus	0.25	Not specified	
Escherichia coli	>64	Not specified	

Signaling Pathways and Mechanism of Action

The primary mechanism of action of cephapirin is the inhibition of bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs). There is no evidence to suggest that **cephapirin lactone** is involved in any specific signaling pathways. As a degradation product, it

is generally considered to be a biologically inactive metabolite, although definitive studies on its potential biological effects are lacking.

The formation of the lactone is a chemical process of intramolecular cyclization. The mechanism involves the nucleophilic attack of the hydroxyl group of desacetylcephapirin on the electrophilic carbonyl carbon of the carboxylic acid. This reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

[Click to download full resolution via product page](#)

Mechanism of Lactonization

Conclusion

Cephapirin lactone is a well-identified degradation product of the first-generation cephalosporin, cephapirin. Its discovery has been facilitated by advancements in analytical chemistry, particularly mass spectrometry. While its formation pathway via desacetylcephapirin is understood, there remains a need for more detailed quantitative data on its formation kinetics, stability, and biological activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the properties and significance of **cephapirin lactone**. Future research should focus on the synthesis of pure **cephapirin lactone** to enable comprehensive studies on its antimicrobial efficacy and potential toxicological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tutorchase.com [tutorchase.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Cephapirin Lactone: A Technical Deep Dive into its Discovery and Scientific History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668396#cephapirin-lactone-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com